molecular formula C13H19NO B13559762 4-(2,4-Dimethylphenoxy)piperidine CAS No. 946681-45-4

4-(2,4-Dimethylphenoxy)piperidine

Cat. No.: B13559762
CAS No.: 946681-45-4
M. Wt: 205.30 g/mol
InChI Key: OBEGPAJPLHHYDR-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent with methyl groups at the 2- and 4-positions of the aromatic ring. This compound is of interest in medicinal chemistry due to the versatility of the piperidine scaffold and the tunable electronic/steric effects imparted by the dimethylphenoxy group.

Properties

CAS No.

946681-45-4

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2,4-dimethylphenoxy)piperidine

InChI

InChI=1S/C13H19NO/c1-10-3-4-13(11(2)9-10)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3

InChI Key

OBEGPAJPLHHYDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenoxy)piperidine typically involves the reaction of 2,4-dimethylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethylphenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenoxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key Structural Variations :

  • Substituent Position: The position of methyl groups on the phenoxy ring significantly influences molecular interactions. For example: 4-(2,3-Dimethylphenoxy)piperidine hydrochloride (CAS 1171504-55-4) differs in methyl placement (2,3 vs. 4-(3,5-Dimethylphenoxy)piperidine (CAS 308831-00-7) exhibits symmetrical 3,5-dimethyl substitution, reducing steric clashes but modifying electron density on the aromatic ring .
  • Linker Modifications: 4-[(2,4-Dimethylphenoxy)methyl]piperidine introduces a methylene bridge between the phenoxy and piperidine groups, enhancing conformational flexibility compared to the direct linkage in the target compound .

Table 1: Structural Comparison of Selected Piperidine Derivatives

Compound Name Substituent Pattern Molecular Formula Molecular Weight Key Feature
4-(2,4-Dimethylphenoxy)piperidine 2,4-dimethylphenoxy C13H19NO 205.30 Direct phenoxy-piperidine link
4-(2,3-Dimethylphenoxy)piperidine HCl 2,3-dimethylphenoxy C13H19NO·HCl 241.76 Hydrochloride salt, steric clash
4-(3,5-Dimethylphenoxy)piperidine 3,5-dimethylphenoxy C13H19NO 205.30 Symmetrical substitution
4-[(2,4-Dimethylphenoxy)methyl]piperidine 2,4-dimethylphenoxymethyl C14H21NO 219.33 Methylene spacer

Key Differences :

  • 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2) requires fluorinated reagents, complicating synthesis compared to methyl-substituted analogs .
  • HBK Series Compounds () involve multi-step syntheses with phenoxy-alkyl linkers, increasing synthetic complexity .

Physicochemical and Pharmacological Properties

  • Lipophilicity: Methyl groups enhance lipophilicity compared to halogenated analogs (e.g., 4-(4-Trifluoromethylphenoxy)piperidine HCl, ), which exhibit higher metabolic stability but lower solubility .
  • Biological Activity: Antimicrobial Activity: Piperidine derivatives with electron-withdrawing groups (e.g., chloro in HBK15, ) show enhanced activity against pathogens like S. aureus . Enzyme Inhibition: Analogs like N-isobutyl-4-hexanoyl-4-hydroxy-pyrrolidin-1-one () demonstrate the importance of substituent bulk in modulating enzyme binding .

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